molecular formula C16H16N2OS B2838893 N-(benzylcarbamothioyl)-2-methylbenzamide CAS No. 431069-86-2

N-(benzylcarbamothioyl)-2-methylbenzamide

Cat. No.: B2838893
CAS No.: 431069-86-2
M. Wt: 284.38
InChI Key: OFJIRGSYJFNHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its molecular formula, structure, and other names it might be known by . It may also include the compound’s uses or applications .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions and processes .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity . Techniques like thermal analysis can be used to study these properties .

Scientific Research Applications

Pharmacological Applications

N-(benzylcarbamothioyl)-2-methylbenzamide derivatives have been explored for their potential in pharmacology, particularly in antiepileptic drug development. A study by Rajak et al. (2010) on novel series of 2,5-disubstituted 1,3,4-thiadiazoles, which includes compounds related to this compound, highlighted their anticonvulsant activity. These compounds were evaluated for their ability to act as antiepileptic agents, showing the significance of semicarbazones and 1,3,4-thiadiazoles as pharmacophores for such activities (Rajak et al., 2010).

Chemical Synthesis and Reactivity

Research by Groendyke et al. (2016) introduced a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, where N-fluoro-2-methylbenzamides, a category to which this compound belongs, undergo chemoselective fluorine transfer. This process demonstrates broad substrate scope and functional group tolerance without the need for noble metal additives, indicating a method for modifying benzamide derivatives for various synthetic applications (Groendyke et al., 2016).

Materials Science and Nanotechnology

In the field of materials science and nanotechnology, Campos et al. (2015) explored the use of polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole, fungicides in agricultural applications. While this study does not directly involve this compound, it exemplifies the broader research into the use of similar compounds in developing advanced materials for controlled release and targeted delivery systems (Campos et al., 2015).

Safety and Hazards

The safety and hazards of a compound are studied to understand its toxicity, flammability, and environmental impact . This information is crucial for handling and disposing of the compound safely .

Future Directions

Future directions could involve potential applications, improvements in synthesis methods, or new areas of study . These are often based on the current state of knowledge and emerging trends in the field .

Properties

IUPAC Name

N-(benzylcarbamothioyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-7-5-6-10-14(12)15(19)18-16(20)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJIRGSYJFNHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197968
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.